1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester
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Overview
Description
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester is an organic compound with the molecular formula C12H14O6. This compound is of interest due to its unique structure, which includes a cyclohexadiene ring with two ester groups and two keto groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the compound can be produced through large-scale Diels-Alder reactions. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and diols.
Substitution: Products include esters and amides.
Scientific Research Applications
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene-1,2-dicarboxylic anhydride: Similar structure but with an anhydride group instead of ester groups.
1,4-Cyclohexanedicarboxylic acid: Lacks the keto groups and has carboxylic acid groups instead of ester groups.
3,4-Dihydroxy-1,5-cyclohexadiene-1,4-dicarboxylic acid: Contains hydroxyl groups instead of keto groups.
Uniqueness
1,4-Cyclohexadiene-1,4-dicarboxylic acid, 3,6-dioxo-, diethyl ester is unique due to its combination of ester and keto groups on a cyclohexadiene ring.
Properties
CAS No. |
116820-08-7 |
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Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
diethyl 3,6-dioxocyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
YKTIZUXXDWDCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=CC1=O)C(=O)OCC |
Origin of Product |
United States |
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